Artemetin acetate

Descripción general

Descripción

Artemetin acetate is a natural flavonoid compound derived from various medicinal plants, including Artemisia absinthium, Artemisia argyi, Achillea millefolium, and Vitex trifolia . It is known for its diverse pharmacological activities, including anti-inflammatory, anti-microbial, anti-tumoral, and hepatoprotective effects .

Métodos De Preparación

Artemetin acetate can be synthesized through various chemical routes. One common method involves the acetylation of artemetin, a naturally occurring flavonoid, using acetic anhydride in the presence of a catalyst such as pyridine . The reaction typically occurs under mild conditions, with the temperature maintained at around 0-5°C to prevent decomposition of the reactants. Industrial production methods may involve the extraction of artemetin from plant sources followed by its chemical modification to form this compound.

Análisis De Reacciones Químicas

Hydrolysis Reactions

The acetate group undergoes hydrolysis under acidic or alkaline conditions:

Mechanistic Insight :

- Acidic hydrolysis proceeds through a two-step protonation and nucleophilic attack by water .

- Alkaline hydrolysis involves hydroxide ion attack on the carbonyl carbon .

Oxidation Reactions

Artemetin acetate’s methoxy and phenolic groups render it susceptible to oxidation:

Peroxidase-Catalyzed Oxidation

In the presence of horseradish peroxidase (HRP) and H₂O₂:

- Products : Semiquinone radicals and ortho-quinones, detected via ESR and HPLC .

- Applications : Studied for pro-oxidant effects in cancer cells (e.g., HL60 leukemia) .

Metal-Ion Mediated Oxidation

Fe³⁺/Cu²⁺ ions accelerate oxidative degradation:

- Rate Enhancement : increases by 3–5 fold with 1 mM Fe³⁺ .

- Products : Demethylated derivatives and hydroxylated flavonoids .

Photolytic Degradation

Under UV light (254 nm), this compound undergoes photolysis via radical pathways:

| Parameter | Value |

|---|---|

| Quantum Yield (Φ) | (in methanol) |

| Half-Life (t₁/₂) | 45 minutes (pH 7.4, 25°C) |

| Major Products | Lumichrome analogs, demethoxy artifacts |

Mechanism :

- Acetate group stabilizes excited-state intermediates, facilitating bond cleavage .

- Methoxy groups scavenge radicals, altering degradation pathways .

Catalytic Interactions

This compound participates in buffer-catalyzed reactions:

Acetate Buffer Catalysis

In acetate buffer (pH 4–6), the degradation rate follows:

Carbonate Buffer Effects

At alkaline pH (9–11), carbonate ions accelerate hydrolysis:

Thermal Stability

Thermogravimetric analysis (TGA) reveals:

Biological Reactivity

This compound’s bioactivity stems from its metabolic transformations:

Aplicaciones Científicas De Investigación

Anticancer Activity

Artemetin acetate has shown promising anticancer properties in various studies. For instance, in vitro studies indicated that artemetin exhibits significant antiproliferative effects on human cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). The compound induced apoptosis through mechanisms involving caspase activation and DNA fragmentation, with IC50 values indicating potent activity at low concentrations (Azhar Ul et al., 2022) .

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| HepG2 | 2.3 | Apoptosis via caspase activation |

| MCF-7 | 3.9 | Induction of DNA damage |

Anti-inflammatory Effects

Research has demonstrated that this compound possesses anti-inflammatory properties. A study evaluating the antiedematogenic activity of artemetin-enriched fractions from Cordia curassavica found that while the crude extract exhibited significant edema reduction, the isolated artemetin fraction did not show similar efficacy at tested doses, suggesting that other compounds may contribute to the anti-inflammatory effects observed in the whole extract (Sertié et al., 2002) .

Table 2: Anti-inflammatory Activity of this compound

| Treatment | Dose (mg/kg) | Edema Reduction (%) |

|---|---|---|

| Crude Extract | 300 | 42 - 69 |

| Artemetin-Enriched Fraction | 30 - 300 | Not significant |

Cardiovascular Applications

This compound is also studied for its potential cardiovascular benefits. It has been shown to inhibit angiotensin-converting enzyme activity, which may lead to vasodilation and reduced blood pressure, making it a candidate for managing hypertension (Nguyen et al., 2020) .

In Vitro Studies on Cancer Cells

A detailed study assessed the effects of artemetin on various cancer cell lines, demonstrating its selective cytotoxicity against HepG2 and MCF-7 cells. The study utilized assays to measure cell viability and apoptosis induction, confirming the compound's potential as an anticancer agent (Nguyen et al., 2022) .

Evaluation in Animal Models

In vivo studies involving carrageenan-induced paw edema in mice highlighted the limitations of isolated artemetin in exerting anti-inflammatory effects compared to crude extracts, emphasizing the complexity of phytochemical interactions within herbal remedies (Sertié et al., 2002) .

Mecanismo De Acción

The mechanism of action of artemetin acetate involves its interaction with various molecular targets and pathways. It has been shown to inhibit the activity of angiotensin-converting enzyme, leading to vasodilation and reduced blood pressure . Additionally, this compound interacts with filamins A and B, affecting cytoskeleton disassembly and inhibiting cell migration, which is relevant in its anti-cancer activity .

Comparación Con Compuestos Similares

Artemetin acetate is structurally similar to other flavonoids such as casticin, which differs by a hydroxyl group on the 3’ position of the B ring . While both compounds exhibit anti-cancer activity, this compound has unique properties, such as its ability to inhibit angiotensin-converting enzyme and its interaction with filamins, which are not observed with casticin . Other similar compounds include quercetin and kaempferol, which also possess anti-inflammatory and anti-cancer properties but differ in their specific molecular targets and pathways .

Actividad Biológica

Artemetin acetate, a flavonoid derived from various plant sources, has garnered attention for its diverse biological activities. This article reviews the current understanding of the biological activity of this compound, including its anticancer, anti-inflammatory, and antioxidant properties, supported by recent research findings.

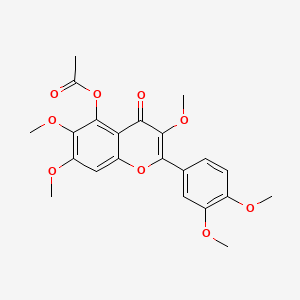

Chemical Structure and Source

This compound is a flavonoid that can be isolated from several plants, notably Achillea millefolium (yarrow) and Cordia curassavica. The compound's chemical structure contributes to its biological activities, particularly its ability to interact with various cellular pathways.

Anticancer Activity

Recent studies have demonstrated the potential of this compound in inhibiting cancer cell proliferation. For instance, a study reported that artemetin exhibited significant antiproliferative effects on HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines with IC50 values of 2.3 µM and 23.9 µM respectively . The mechanism of action includes:

- Induction of Apoptosis : this compound increases reactive oxygen species (ROS) production, leading to apoptosis in cancer cells. Flow cytometry assays confirmed increased apoptotic cell populations following treatment .

- DNA Damage : Treatment with artemetin resulted in significant DNA fragmentation, indicating its role in inducing cellular stress and apoptosis .

Anti-inflammatory Activity

This compound has shown promising anti-inflammatory properties. A study evaluating the antiedematogenic activity of artemetin isolated from Cordia curassavica found that the crude extract significantly reduced carrageenan-induced paw edema in mice by up to 69% at higher doses (1000 mg/kg) . However, the purified artemetin fraction did not exhibit significant activity at doses up to 300 mg/kg, suggesting that other compounds in the extract may contribute to its efficacy .

Antioxidant Properties

The antioxidant capacity of this compound has been highlighted in various studies. Flavonoids are known for their ability to scavenge free radicals and reduce oxidative stress. Artemetin's antioxidant activity may enhance the therapeutic effects of other compounds like artemisinin by improving their bioavailability and efficacy against diseases such as malaria .

Comparative Biological Activity Table

Case Studies and Clinical Implications

- Cancer Treatment : The potential of this compound as a chemotherapeutic agent is being explored due to its ability to induce apoptosis in cancer cells. Further clinical trials are necessary to establish effective dosages and treatment regimens.

- Inflammatory Disorders : Given its anti-inflammatory properties, artemetin could be beneficial in treating conditions characterized by chronic inflammation. Its efficacy compared to conventional anti-inflammatory drugs warrants further investigation.

- Synergistic Effects : Research suggests that combining artemisinin with flavonoids like artemetin may enhance therapeutic outcomes in treating parasitic infections and cancers due to their synergistic effects on metabolic pathways .

Q & A

Basic Research Questions

Q. How can researchers characterize the structural identity and purity of Artemetin acetate?

To confirm the structure, use spectroscopic methods such as NMR (¹H, ¹³C, and 2D experiments) and high-resolution mass spectrometry (HRMS) . For purity, employ HPLC with UV detection or LC-MS, comparing retention times and spectral data against certified reference materials (CRMs) . For novel derivatives, provide full synthetic protocols, including reaction conditions, purification steps, and characterization data. Known compounds require literature citations for identity verification .

Q. What are the foundational methods for isolating this compound from natural sources like Artemisia annua?

Use bioassay-guided fractionation : extract plant material with polar solvents (e.g., ethanol), followed by liquid-liquid partitioning and chromatographic techniques (e.g., column chromatography, preparative HPLC). Validate yields via quantitative NMR (qNMR) or LC-MS, and cross-reference with databases like TCMSP for known phytochemical profiles .

Q. How should researchers design initial in vitro assays to assess this compound’s bioactivity?

Start with cell-based viability assays (e.g., MTT or resazurin reduction) using relevant cell lines (e.g., NSCLC for anticancer studies). Include positive controls (e.g., artemisinin) and dose-response curves (IC₅₀ calculations). Ensure replicates (n ≥ 3) and statistical validation (e.g., ANOVA with post-hoc tests) .

Advanced Research Questions

Q. How can contradictory pharmacological data for this compound be resolved across studies?

Conduct meta-analyses to identify variables such as differences in cell models , assay conditions (e.g., serum concentration, incubation time), or compound solubility . Use sensitivity analyses to isolate confounding factors. For example, discrepancies in anti-inflammatory activity may arise from LPS concentration variations in macrophage activation assays .

Q. What advanced techniques validate this compound’s target interactions in mechanistic studies?

Combine surface plasmon resonance (SPR) for binding affinity measurements with molecular docking (e.g., AutoDock Vina) to predict binding modes. Validate findings using CRISPR-Cas9 knockout models to confirm target dependency. Cross-reference with multi-omics data (e.g., transcriptomics/proteomics) for pathway enrichment .

Q. How can researchers address batch-to-batch variability in synthesized this compound samples?

Implement strict quality control (QC) protocols :

- Peptide content analysis to quantify active compound concentration.

- TFA removal validation (<1% residual) via ion chromatography for cell-based assays.

- Stability studies under varying temperatures/pH to identify degradation products .

Q. What strategies optimize analytical techniques for quantifying this compound in complex matrices (e.g., plasma)?

Develop LC-MS/MS methods with isotope-labeled internal standards (e.g., deuterated this compound) to correct for matrix effects. Validate parameters per ICH guidelines: linearity (R² > 0.99), LOD/LOQ, and recovery rates (85–115%). Use solid-phase extraction (SPE) for sample cleanup .

Q. How should pharmacokinetic studies design in vivo experiments to track this compound metabolites?

Administer the compound via relevant routes (e.g., oral/IP), collect serial blood/tissue samples, and apply UHPLC-QTOF-MS for untargeted metabolomics. Use xenobiotic metabolite prediction software (e.g., Meteor Nexus) to prioritize metabolite identification. Confirm findings with synthetic standards .

Q. What methodologies ensure reproducibility when replicating published this compound studies?

- Detailed protocols : Include exact equipment models (e.g., Thermo Fisher Q Exactive HF-X for MS), buffer compositions, and software versions (e.g., GraphPad Prism 10 for statistics).

- Raw data sharing : Provide access to uncropped gels, chromatograms, and raw spectral files in supplementary materials .

Q. How can computational modeling improve the design of this compound derivatives with enhanced bioavailability?

Apply QSAR models to predict ADMET properties (e.g., LogP, CYP450 inhibition) and molecular dynamics simulations to assess membrane permeability. Validate top candidates via Caco-2 monolayer assays for intestinal absorption and PAMPA for blood-brain barrier penetration .

Q. Methodological Best Practices

- Data Presentation : Use supplementary tables for extensive datasets (e.g., NMR chemical shifts, dose-response raw data). Reference these in-text (e.g., "See Table S1") to avoid cluttering the main manuscript .

- Conflict Resolution : For disputed mechanisms, employ orthogonal validation (e.g., siRNA silencing + Western blotting) and public dataset mining (e.g., GEO for gene expression correlations) .

- Ethical Reporting : Disclose all negative results (e.g., lack of cytotoxicity in certain cell lines) to prevent publication bias .

Propiedades

IUPAC Name |

[2-(3,4-dimethoxyphenyl)-3,6,7-trimethoxy-4-oxochromen-5-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O9/c1-11(23)30-21-17-15(10-16(27-4)20(21)28-5)31-19(22(29-6)18(17)24)12-7-8-13(25-2)14(9-12)26-3/h7-10H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OROIGYYSOAHXJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C2C(=CC(=C1OC)OC)OC(=C(C2=O)OC)C3=CC(=C(C=C3)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.